molecular formula C8H11N3O2S B8025903 2-(Butylsulfanyl)-5-nitropyrimidine

2-(Butylsulfanyl)-5-nitropyrimidine

Cat. No.: B8025903
M. Wt: 213.26 g/mol
InChI Key: AYOATEJFRFALDW-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-nitropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a butylsulfanyl group attached to the second carbon and a nitro group attached to the fifth carbon of the pyrimidine ring. Pyrimidines are significant in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-5-nitropyrimidine typically involves the nucleophilic substitution reaction of a suitable pyrimidine precursor with a butylthiol reagent. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group or the butylsulfanyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Butylsulfanyl)-5-nitropyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-nitropyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butylsulfanyl group may also play a role in the compound’s lipophilicity and membrane permeability, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

2-(Butylsulfanyl)-5-nitropyrimidine can be compared with other similar compounds such as:

    2-(Methylsulfanyl)-5-nitropyrimidine: Similar structure but with a methyl group instead of a butyl group, leading to differences in lipophilicity and reactivity.

    2-(Butylsulfanyl)-4-nitropyrimidine: The nitro group is positioned differently, which can affect the compound’s chemical and biological properties.

    2-(Butylsulfanyl)-5-aminopyrimidine: The nitro group is reduced to an amino group, resulting in different reactivity and potential biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyrimidine ring, which influence its chemical behavior and applications.

Properties

IUPAC Name

2-butylsulfanyl-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-2-3-4-14-8-9-5-7(6-10-8)11(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOATEJFRFALDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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